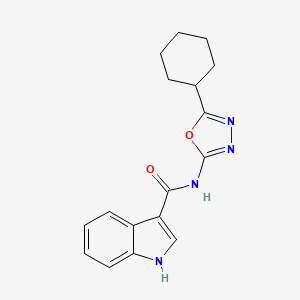
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves the use of benhydrazide as the starting material . Depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .Molecular Structure Analysis
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific oxadiazole compound can vary widely depending on its structure and substituents. For example, “(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine” is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties of 1,3,4-Oxadiazole and Indole Derivatives
The 1,3,4-oxadiazole core, a prominent feature in the chemical structure of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide, has been extensively studied for its wide range of pharmacological properties. These properties include antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic activities. The oxadiazole core is also significant in synthetic medicinal chemistry as a surrogate for carboxylic acids, carboxamides, and esters, showcasing its versatility in drug development (Rana, Salahuddin, & Sahu, 2020).
Indole Synthesis and Its Importance in Drug Discovery
The indole moiety is another critical component of this compound. Indoles are a foundational structure in many natural products and pharmaceuticals, inspiring a wealth of organic synthesis research. The versatility of indole synthesis methods allows for the creation of a broad range of compounds with potential therapeutic applications, indicating the substantial impact of indole chemistry in drug discovery and development (Taber & Tirunahari, 2011).
Applications in Sensing and Material Science
1,3,4-Oxadiazole derivatives, including structures similar to this compound, find applications beyond pharmacology. They have been explored for use in material science, particularly in the development of chemosensors for metal ions. The photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make these molecules suitable for use as metal-ion sensors, highlighting their importance in analytical chemistry and environmental monitoring (Sharma, Om, & Sharma, 2022).
Therapeutic Worth of 1,3,4-Oxadiazole Derivatives
The therapeutic potential of 1,3,4-oxadiazole-based compounds is vast, with research indicating their efficacy across a range of medical conditions. These compounds exhibit binding affinity to various enzymes and receptors through weak interactions, showcasing their bioactivity in anticancer, antibacterial, antifungal, and anti-inflammatory treatments. This broad therapeutic spectrum underlines the significant role of 1,3,4-oxadiazole derivatives in medicinal chemistry and their potential for the development of new, less toxic medicinal agents (Verma et al., 2019).
Wirkmechanismus
Target of Action
Compounds containing the 1,3,4-oxadiazole nucleus are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Mode of Action
It is known that 1,3,4-oxadiazoles interact with their targets in a way that leads to their broad range of chemical and biological properties .
Biochemical Pathways
It is known that compounds with the 1,3,4-oxadiazole nucleus can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 1,3,4-oxadiazoles have a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-15(13-10-18-14-9-5-4-8-12(13)14)19-17-21-20-16(23-17)11-6-2-1-3-7-11/h4-5,8-11,18H,1-3,6-7H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWGRWRSXCENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
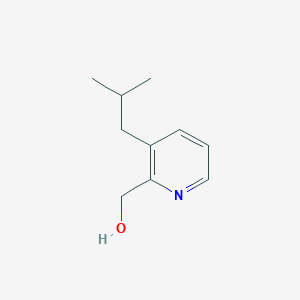
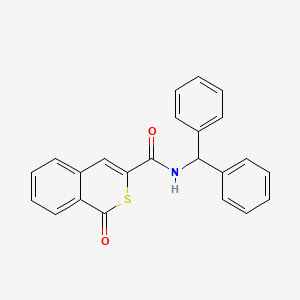
![3-[(2-Ethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2994478.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)
![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)
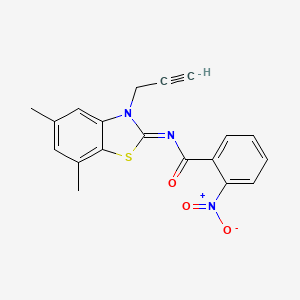
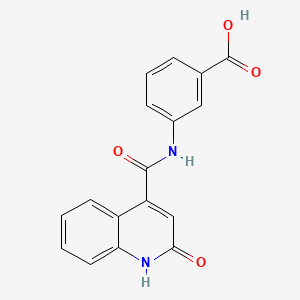
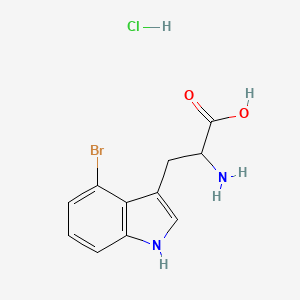
![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)
![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2994488.png)
![5-(benzo[d]thiazol-2-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B2994489.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)
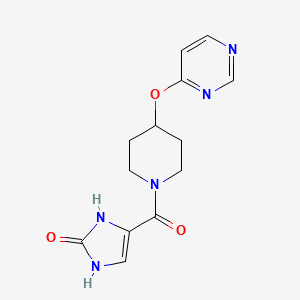
![4-[2-(4-Chlorophenyl)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2994494.png)
